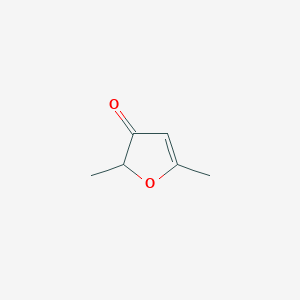
3,5-Dimethyl-1-adamantanol
Overview
Description
3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a dense, diamondoid hydrocarbon known for its stability and unique cage-like structure. While the provided papers do not directly discuss 3,5-Dimethyl-1-adamantanol, they do provide insights into the chemistry of related adamantane derivatives, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the manipulation of the adamantyl cation. For instance, the acid-isomerization of 3,4-dimethyl-4-homoadamantanol to 3-ethyl-5-methyl-1-adamantyl cation demonstrates a method for constructing adamantane frameworks with alkyl groups at bridgehead positions . This suggests that similar strategies could be employed for the synthesis of 3,5-Dimethyl-1-adamantanol, although the specific details would depend on the desired substitution pattern.
Molecular Structure Analysis
Adamantane derivatives are known for their rigid, three-dimensional frameworks. The molecular recognition study involving 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows the adaptability of the adamantane core in forming one-dimensional motifs through hydrogen bonding . This adaptability, while specific to the compound studied, indicates that 3,5-Dimethyl-1-adamantanol could also engage in directional intermolecular interactions due to its adamantane core.
Chemical Reactions Analysis
Adamantane derivatives exhibit a range of reactivities. For example, 3-R-1-adamantyl methyl ketones can be synthesized from adamantanecarbonyl chlorides and react further to form oximes and ethylamines . This indicates that 3,5-Dimethyl-1-adamantanol may also be amenable to functionalization through similar reaction pathways, potentially leading to the formation of oximes or amines.
Physical and Chemical Properties Analysis
The physicochemical properties of adamantane derivatives, such as diesters of dimethyladamantanol, have been studied, revealing insights into their conformational mobility and thermo-oxidative stability . These studies suggest that 3,5-Dimethyl-1-adamantanol would likely exhibit high thermal stability and limited conformational flexibility due to the adamantane core. The specific physical and chemical properties would, however, need to be determined experimentally.
Scientific Research Applications
Synthesis and Physicochemical Properties
Research by Ivleva et al. (2018) focused on the synthesis of 5,7-dimethyl-3-hydroxymethyl-1-adamantanol, a related compound with limited conformational mobility, and a series of esters based on it. They explored the physicochemical properties and thermo-oxidative stability of these synthesized diesters, which could imply similar research directions for 3,5-Dimethyl-1-adamantanol (Ivleva et al., 2018).
Catalytic Activity in Oxidation Reactions
Silva et al. (2015) described the synthesis and characterization of a Mn-porphyrin catalyst, which demonstrated significant yields of 2-adamantanol, a product related to 1-adamantanol. This research provides insights into the potential of adamantine derivatives, including 3,5-Dimethyl-1-adamantanol, in catalyzing oxidation reactions (Silva et al., 2015).
Adamantane-Containing Diamines in Polymer Chemistry
Miao et al. (2020) conducted a study on adamantane-containing diamines, where they synthesized compounds such as 1,3-bis(4-aminophenyl) adamantane and 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane. These compounds were then used to create semi-alicyclic polyimides, indicating the utility of adamantane derivatives in developing materials with high thermal stability and optical transparency (Miao et al., 2020).
Radical Polymerization Kinetics
Matsumoto et al. (1991) investigated the radical polymerization of 1-adamantyl methacrylate (AdMA) and 3,5-dimethyl-1-adamantyl methacrylate (DMAdMA), noting that the introduction of bulky adamantyl groups increased the polymerization rate and molecular weight of the resulting polymer. This study highlights the potential role of 3,5-Dimethyl-1-adamantanol derivatives in enhancing polymerization processes (Matsumoto et al., 1991).
Safety And Hazards
The safety data sheet for 3,5-Dimethyl-1-adamantanol indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
3,5-dimethyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCITVBZLTEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295485 | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-adamantanol | |
CAS RN |
707-37-9 | |
| Record name | 1-Hydroxy-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyladamantan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1-ADAMANTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QMG2CGV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 3,5-dimethyladamantan-1-ol?
A1: There are several approaches to synthesizing 3,5-dimethyladamantan-1-ol:
- From 1,3-dimethyladamantane: This method utilizes bromotrichloromethane and water in the presence of manganese complexes to introduce a hydroxyl group to the adamantane skeleton [].
- Via π-route cyclisation: Reacting α-(endo-bicyclo[3,3,1]non-6-en-3-yl)benzyl alcohol in hot formic acid, followed by hydrolysis, yields 2-phenyladamantan-1-ol as the product. This demonstrates the versatility of the π-route cyclisation for synthesizing substituted adamantanes [].
- From 3,5-dimethyl-1-adamantanol: A patented process describes reacting 3,5-dimethyl-1-adamantanol with oxygen and a nitrile in an organic solvent. Subsequent addition of water yields 1-amido-3,5-dimethyladamantane, which is then hydrolyzed in the presence of an alcohol-containing solvent and an inorganic base to produce 3,5-dimethyladamantan-1-ol [].
Q2: What is the stereochemical outcome of synthesizing substituted adamantanes via the π-route?
A2: The stereochemistry of the final product depends on the reaction conditions and starting materials. For example, cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid primarily yields the isomer derived from trans-addition to the double bond (4,4-dimethyladamantan-2eq-ol) over the cis-addition product (4,4-dimethyladamantan-2ax-ol) in a 6:1 ratio []. This highlights the importance of carefully controlling reaction parameters for achieving the desired stereochemical outcome.
Q3: Are there any studies on the formation of byproducts during the synthesis of 3,5-dimethyladamantan-1-ol?
A3: Research indicates that dehydrogenated derivatives can form during the oxidative dehydrogenation of adamantanes []. This emphasizes the need for optimizing reaction conditions and purification methods to obtain high yields of the desired 3,5-dimethyladamantan-1-ol product and minimize the formation of unwanted byproducts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

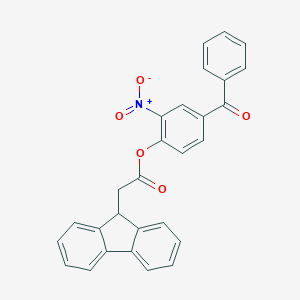
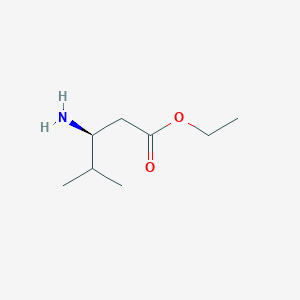




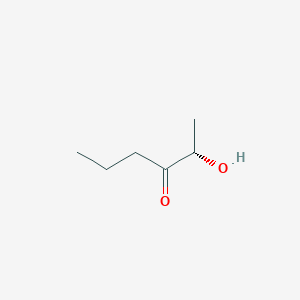
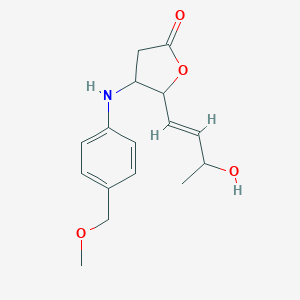

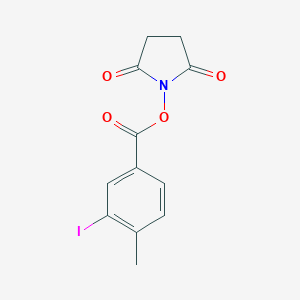
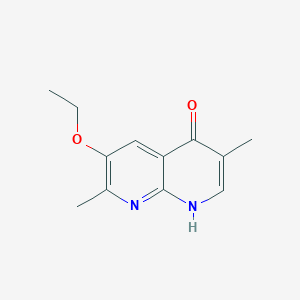
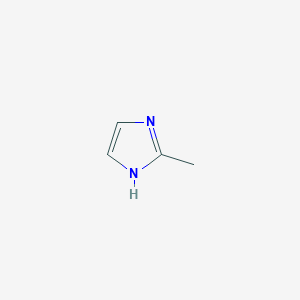
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
